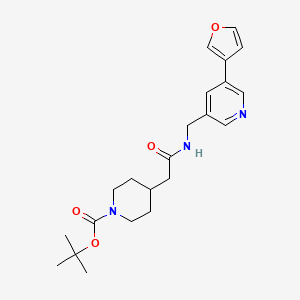
Tert-butyl 4-(2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-(2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H29N3O4 and its molecular weight is 399.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Applications
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrates the chemical's relevance in drug synthesis. A study described a high-yield synthetic method, establishing its significance in developing effective anticancer therapeutics targeting the PI3K/AKT/mTOR pathway. This pathway's dysfunction is linked to cancer, highlighting the chemical's potential in overcoming drug resistance issues in cancer treatment. Additionally, its application extends to developing drugs for depression and cerebral ischemia treatment, showcasing its versatility in medical research (Zhang, Ye, Xu, & Xu, 2018).
Enantiopure Derivatives and Molecular Structure
- Research on enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor showcases the chemical's utility in synthesizing compounds with potential therapeutic applications. The high yield and stereoselectivity of these syntheses underline the chemical's importance in creating enantiomerically pure compounds, crucial for drug development and biological studies (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Role in Synthesis of Cyclic Amino Acid Esters
- The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization reaction was characterized. This research highlights the chemical's role in synthesizing complex cyclic structures, contributing to the diversity of synthetic organic chemistry and the development of novel pharmacological agents (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Development of Polymeric Catalysts
- The chemical's utility extends to the synthesis of polymeric catalysts, as demonstrated in the preparation of polymethacrylates containing a 4-amino-pyridyl derivative. These catalysts exhibit significant efficacy in acylation chemistry, indicating the chemical's potential in facilitating organic reactions, which are foundational to pharmaceutical manufacturing and materials science (Mennenga, Dorn, Menzel, & Ritter, 2015).
Analytical and Spectral Study
- An analytical and spectral study of furan ring-containing organic ligands, including the reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, underscores the chemical's significance in developing metal complexes with potential applications in antimicrobial activity. This research illustrates the chemical's contribution to creating compounds that could serve as bases for new antibiotics or antifungal agents (Patel, 2020).
Properties
IUPAC Name |
tert-butyl 4-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-7-4-16(5-8-25)11-20(26)24-13-17-10-19(14-23-12-17)18-6-9-28-15-18/h6,9-10,12,14-16H,4-5,7-8,11,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHKMXSFWGRSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
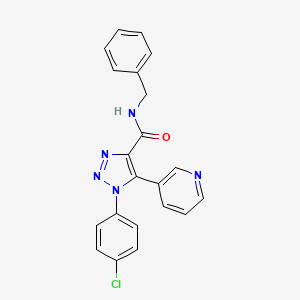
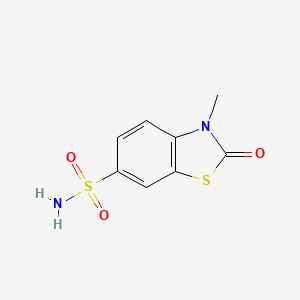
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)

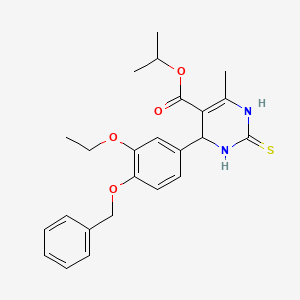
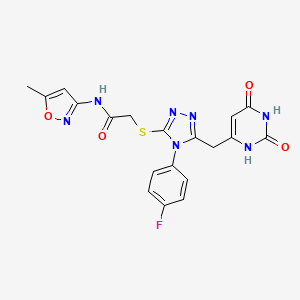

![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)
![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)
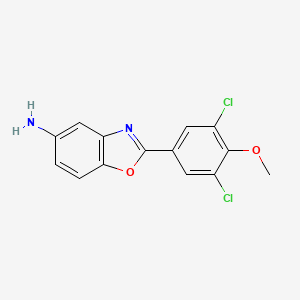
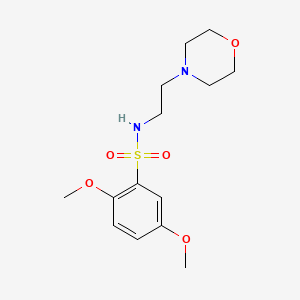
![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)


